N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide
Description
N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Properties
IUPAC Name |
N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(6-7-15)9-16-13(18)8-12-14(19)17-10-4-2-3-5-11(10)20-12/h2-5,12H,6-9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROGFDWUHFYVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CNC(=O)CC2C(=O)NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, where an acylating agent reacts with the benzoxazine intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activities.
Agriculture: It is explored for use as a pesticide or herbicide due to its ability to interact with biological systems.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar benzoxazine structure and exhibit diverse biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
N-[(1-methylcyclopropyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and an acetamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
